molecular formula C10H9NO2 B083049 Benzyl cyanoacetate CAS No. 14447-18-8

Benzyl cyanoacetate

Cat. No.: B083049
CAS No.: 14447-18-8
M. Wt: 175.18 g/mol
InChI Key: RCUIWQWWDLZNMS-UHFFFAOYSA-N
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Description

Benzyl cyanoacetate is an organic compound with the molecular formula C10H9NO2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives. This compound is particularly valuable in the synthesis of heterocyclic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl cyanoacetate can be synthesized through several methods. One common method involves the reaction of benzyl bromide with sodium cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through the esterification of cyanoacetic acid with benzyl alcohol. This process involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is then subjected to distillation to purify the product.

Chemical Reactions Analysis

Preparation of β-Amino Acids

Benzyl cyanoacetate serves as a precursor for β-amino acids, which are vital in peptide-based pharmaceuticals. Reduction of the nitrile group to an amine is a key step in this transformation .

Reaction Pathway:

  • Reactants: this compound + reducing agents (e.g., LiAlH₄).

  • Conditions: Anhydrous solvents (e.g., THF or ether).

  • Products: Benzyl cyanoacetamide or β-amino acid derivatives.

Example:

Reducing AgentProductYield
LiAlH₄Benzyl cyanoacetamide~85%

Applications:
The resulting β-amino acids are used in drug development for their enhanced metabolic stability compared to α-amino acids .

Efflux Pump Inhibition in Bacterial Cells

This compound exhibits biological activity as an efflux pump inhibitor, enhancing antibiotic efficacy by preventing bacterial cells from expelling antimicrobial agents .

Mechanism:

  • The compound binds to efflux pump proteins, blocking the export of antibiotics like fluoroquinolones.

  • Demonstrated in E. coli and Staphylococcus aureus models .

Key Findings:

  • Synergistic effect with ciprofloxacin observed, reducing MIC (minimum inhibitory concentration) by 4–8 fold .

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution with alkyl halides or active methylene compounds to form extended carbon chains.

Example Reaction with Ethyl Chloroacetate :

  • Reactants: Benzyl cyanide + ethyl chloroacetate.

  • Conditions: NaH, TBAB catalyst, NMP solvent, 8h at room temperature.

  • Product: 3-Cyano-phenylpropionic acid ethyl ester.

  • Yield: 80–86% .

Generalized Pathway:
Benzyl cyanoacetate+R XBaseR substituted cyanoacetate\text{this compound}+\text{R X}\xrightarrow{\text{Base}}\text{R substituted cyanoacetate}

Biocatalytic Conversion to Phenylacetic Acid (PAA)

In plant systems, benzyl cyanide (a related nitrile) is enzymatically hydrolyzed to phenylacetic acid via nitrilase activity, mimicking auxin-like effects . While this reaction specifically involves benzyl cyanide, it highlights the potential for nitrilase-mediated transformations of cyanoacetate esters.

Key Observations:

  • Enzyme: Nitrilase (NIT4 in Arabidopsis).

  • Product: Phenylacetic acid (PAA).

  • Biological Impact: Induces root elongation and hypocotyl growth at 10–50 µM concentrations .

Cyanation Reactions

This compound derivatives participate in nickel-catalyzed cyanation reactions. For example, benzyl chlorides react with trimethylsilyl cyanide (TMSCN) using Ni(cod)₂/PPh₃ catalysts to form benzylic nitriles .

Optimized Conditions :

  • Catalyst: Ni(cod)₂ (5 mol%) + PPh₃ (10 mol%).

  • Solvent: Toluene, 60°C, 16h.

  • Yield: Up to 97% for substituted benzyl cyanides.

Substrate Scope:

Benzyl Chloride DerivativeProductYield
4-Methylbenzyl chloride4-Methylbenzyl cyanide96%
3-Trifluoromethylbenzyl chloride3-Trifluoromethylbenzyl cyanide89%

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Antibacterial Agents

Benzyl cyanoacetate serves as a crucial intermediate in the synthesis of 2,4-diamino-5-benzylpyrimidines, which are important for developing antibacterial agents like trimethoprim. This compound has demonstrated significant antibacterial and antimalarial activities when used in conjunction with sulphonamides, enhancing therapeutic efficacy against various infections .

1.2 Enantioselective Cyanation Reactions

Recent studies have highlighted the utility of this compound in enantioselective cyanation reactions. A copper-catalyzed method allows for the conversion of benzylic C–H bonds into benzylic nitriles with high enantioselectivity (up to 95% enantiomeric excess). This process not only improves yield but also provides a pathway for synthesizing complex molecules with specific stereochemical configurations .

Biocatalysis

2.1 Role in Nitrilase Activity

This compound has been investigated for its effects on nitrilase enzymes, which are pivotal in biocatalytic processes within the pharmaceutical industry. Maintaining the concentration of nitrile derivatives like this compound at optimal levels can significantly influence the activity and stability of nitrilases, making it a valuable component in biotransformation reactions .

2.2 Applications in Green Chemistry

Incorporating this compound into biocatalytic systems aligns with green chemistry principles by promoting more sustainable synthesis routes that minimize waste and energy consumption. The use of enzymes to convert nitriles into carboxylic acids exemplifies this approach, showcasing how this compound can facilitate environmentally friendly chemical processes .

Plant Biology

3.1 Auxin-Like Effects

Research indicates that benzyl cyanide, closely related to this compound, exhibits auxin-like effects on plants such as Arabidopsis thaliana. It promotes morphological changes that mimic those seen in auxin-overproducing phenotypes, suggesting potential applications in agricultural biotechnology for enhancing plant growth and development through hormonal modulation .

Comprehensive Data Table

Application AreaSpecific UseKey Findings/Notes
Pharmaceutical SynthesisIntermediate for antibacterial agentsEssential for synthesizing trimethoprim
Organic SynthesisEnantioselective cyanationHigh yields and enantiomeric excess achieved
BiocatalysisNitrilase activity modulationInfluences enzyme stability and activity
Plant BiologyAuxin-like effects on plant growthInduces morphological changes similar to auxins

Case Studies

Case Study 1: Trimethoprim Synthesis

A notable application of this compound is its role in synthesizing trimethoprim, a widely used antibiotic. The synthesis involves converting this compound into 2,4-diamino-5-benzylpyrimidine through a series of reactions with guanidine. This method has been optimized to enhance yield and reduce reliance on scarce starting materials, demonstrating the compound's importance in pharmaceutical manufacturing .

Case Study 2: Enantioselective Reactions

In a recent study exploring copper-catalyzed reactions, researchers successfully utilized this compound to achieve high enantioselectivity in converting benzylic C–H bonds to nitriles. The reaction conditions were fine-tuned to maximize both yield and selectivity, showcasing the compound's versatility as a reagent in asymmetric synthesis .

Mechanism of Action

The mechanism of action of benzyl cyanoacetate largely depends on the specific reactions it undergoes. In condensation reactions, the compound acts as a nucleophile, attacking electrophilic carbonyl groups to form new carbon-carbon bonds. In reduction reactions, the nitrile group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Ethyl cyanoacetate
  • Methyl cyanoacetate
  • Phenyl cyanoacetate

Benzyl cyanoacetate stands out due to its benzyl group, which can influence the physical and chemical properties of the compound, making it particularly useful in specific synthetic applications.

Biological Activity

Benzyl cyanoacetate, with the molecular formula C10_{10}H9_9NO2_2, is an organic compound that has garnered attention for its diverse biological activities and applications in pharmaceutical chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized as a colorless to pale yellow liquid with a distinctive odor. It is primarily utilized as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds and as an intermediate in pharmaceutical and agrochemical production.

Common Reactions:

  • Condensation Reactions: Participates in Knoevenagel condensation with aldehydes or ketones.
  • Hydrolysis: Can be hydrolyzed to yield cyanoacetic acid and benzyl alcohol.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

The biological activity of this compound is largely attributed to its ability to form various derivatives that exhibit specific pharmacological effects. The mechanisms of action depend on the nature of the reactions it undergoes:

  • Nucleophilic Attack: In condensation reactions, this compound acts as a nucleophile, attacking electrophilic carbonyl groups to form new carbon-carbon bonds.
  • Formation of Bioactive Compounds: The reduction of the nitrile group leads to amine derivatives that can interact with biological targets .

Biological Activities

Research has indicated several potential biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity:
    • Derivatives of this compound have shown promising antimicrobial properties, making them candidates for further investigation as antibacterial agents .
  • Anticancer Properties:
    • Studies have demonstrated that certain derivatives possess antiproliferative activity against various cancer cell lines. For example, modifications to the benzyl group have been linked to enhanced anticancer efficacy .
  • Pharmacological Applications:
    • This compound derivatives are being explored for their potential roles as intermediates in the synthesis of drugs targeting various receptors, including those involved in pain modulation and inflammation .

Table 1: Biological Activities and Their Mechanisms

Biological ActivityMechanismReferences
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInhibition of cell proliferation via apoptosis
Pain modulationInteraction with vanilloid receptors

Case Study 1: Anticancer Activity

A study published in 2020 evaluated a series of 2-substituted benzyl compounds derived from this compound. The results indicated strong antiproliferative effects against tumor cells, with specific structural modifications leading to increased potency .

Case Study 2: Antimicrobial Efficacy

Research highlighted the synthesis of novel this compound derivatives that exhibited significant antibacterial activity against resistant strains. The study emphasized the importance of structural diversity in enhancing biological activity .

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are recommended for benzyl cyanoacetate?

this compound can be synthesized via esterification reactions using cyanoacetic acid and benzyl alcohol, typically catalyzed by acidic or heterogeneous catalysts. For example, ammonium cerium phosphate (a solid acid catalyst) has been employed in similar esterification processes, where uniform experimental design and data mining are used to optimize reaction parameters such as molar ratios, catalyst loading, and reaction time . Post-synthesis purification often involves vacuum distillation (boiling point: 115–125°C/0.3 mmHg) or recrystallization, guided by its density (1.144 g/mL at 25°C) and refractive index (n20/D 1.520) for quality control .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (1H and 13C) to confirm the ester and cyano groups via chemical shifts (e.g., ester carbonyl at ~170 ppm in 13C NMR).
  • IR spectroscopy to identify functional groups (C≡N stretch at ~2250 cm⁻¹, ester C=O at ~1740 cm⁻¹).
  • Mass spectrometry (MS) for molecular weight verification (theoretical MW: 175.18 g/mol) and fragmentation pattern analysis.
    Structural validation can cross-reference SMILES (O=C(CC#N)OCc1ccccc1) and InChIKey (RCUIWQWWDLZNMS-UHFFFAOYSA-N) from databases .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles due to its acute oral toxicity (Category 4) and potential carcinogenicity .
  • Ventilation: Use fume hoods to avoid inhalation (flash point >110°C reduces flammability risk but does not eliminate vapor exposure).
  • Storage: Keep in sealed containers away from oxidizers (UN transport class: 6.1, Packing Group III) . Spills require neutralization with inert absorbents and disposal as hazardous waste .

Q. How can researchers assess the purity of this compound and identify impurities?

  • Chromatography: HPLC or GC with polar columns (e.g., ZORBAX SB-C18) to separate impurities based on retention times.
  • Comparative analysis: Match experimental spectra (NMR, IR) against reference data from authoritative sources like NIST Chemistry WebBook .
  • Certificates of Analysis (COA): Cross-check batch-specific purity data (e.g., 97% purity) provided by suppliers .

Advanced Research Questions

Q. How can experimental design optimize this compound synthesis under varying catalytic conditions?

Advanced optimization employs response surface methodology (RSM) or uniform experimental design to evaluate interactions between variables:

  • Catalyst screening: Compare efficiency of Brønsted acids (e.g., H2SO4) vs. solid acids (e.g., cerium phosphate) in reducing side reactions .
  • Kinetic studies: Monitor reaction progress via in situ FTIR or GC to determine rate constants and activation energy.
  • Data mining: Apply multivariate analysis (e.g., PCA) to identify dominant factors (e.g., acid/alcohol molar ratio) affecting yield .

Q. How to resolve contradictions in catalytic efficiency reported across studies?

Discrepancies may arise from differences in:

  • Catalyst stability: Leaching of active sites in heterogeneous catalysts can reduce recyclability. Use ICP-OES to quantify metal loss .
  • Reaction medium polarity: Solvent effects (e.g., ethanol vs. acetonitrile) alter transition-state interactions. Conduct solvent-screening experiments.
  • Impurity interference: Trace moisture or residual acids may deactivate catalysts. Pre-dry reactants and use Karl Fischer titration for moisture analysis .

Q. What role do this compound derivatives play in advanced materials research?

this compound serves as a precursor for:

  • Luminescent materials: Functionalization with electron-deficient groups (e.g., nitro, cyano) enhances charge transfer in tetraphenylethylene (TPE) derivatives for organic photovoltaics. Synthesize derivatives via Knoevenagel condensation and characterize photophysical properties using UV-Vis and fluorescence spectroscopy .
  • Coordination polymers: React with transition metals (e.g., Cu, Zn) to form metal-organic frameworks (MOFs) for catalytic or sensing applications. Analyze crystallinity via XRD and surface area via BET .

Q. What challenges arise in scaling this compound synthesis using microreactor technology?

  • Flow rate optimization: Balance residence time and reagent mixing to prevent clogging (critical for viscous intermediates).
  • Exothermicity control: Implement cooling jackets or segmented flow to manage heat in nitrile-containing reactions .
  • Catalyst immobilization: Use silica-supported catalysts (e.g., piperazine-functionalized silica) to enhance recyclability and reduce pressure drop in continuous flow systems .

Properties

IUPAC Name

benzyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUIWQWWDLZNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340021
Record name Benzyl cyanoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14447-18-8
Record name Phenylmethyl 2-cyanoacetate
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URL https://commonchemistry.cas.org/detail?cas_rn=14447-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl cyanoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 2-cyanoacetate
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Synthesis routes and methods I

Procedure details

To a mixture of cyanoacetic acid (VII) 2.34 g (27.5 mmol) and benzyl alcohol (VIIIa) 2.70 g (25 mmol) in 60 mL of toluene 50 mg of p-TsOH was added and the mixture was refluxed in a flask with a Dean-Stark trap for 24 h. The mixture was cooled down and toluene was washed with H2O and toluene was evaporated. The residue was distilled in vacuo (Kugelrohr apparatus, 0.1 mm Hg, T. oven 170-180° C.). Yield 3.36 g (77%), a colorless oil. MS (m/z, rel. intensity, %): 167.0 ([M+NH4−CN]+, 27), 193.0 ([M+NH4]+, 100).
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1.7 g (0.02 mol) of cyanoacetic acid, 0.8 g (0.02 mol) of sodium hydroxide, 7.60 g (0.06 mol, 3 equivalents) of benzyl chloride and 0.64 g (2.0 mmol) of tetrabutylammonium bromide in 15 ml of tert-butyl methyl ether/water (v:v=2:1 ) was stirred at 100° C. (oil bath temperature 110° C.) for 3 h. The pH of the aqueous phase was then adjusted from 0.2 to 6.3 using 3.15 g of 1 M aqueous sodium hydroxide solution, the organic phase was separated off and the aqueous phase was extracted with tert-butyl methyl ether (2×5 ml). The combined organic phases was dried with sodium sulfate and analyzed by gas chromatography. 2.45 g (70 percent) of benzyl cyanoacetate was obtained.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
catalyst
Reaction Step One
Name
tert-butyl methyl ether water
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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